molecular formula C12H10ClN3O B2711205 4-(6-Amino-5-chloropyridin-3-YL)benzamide CAS No. 2108156-98-3

4-(6-Amino-5-chloropyridin-3-YL)benzamide

Cat. No. B2711205
CAS RN: 2108156-98-3
M. Wt: 247.68
InChI Key: LMEYANFKIBLUHU-UHFFFAOYSA-N
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Description

4-(6-Amino-5-chloropyridin-3-YL)benzamide , also known by its chemical formula C₁₁H₈ClN₃O , is a benzamide derivative. Benzamides are a significant class of amide compounds with diverse applications in medical, industrial, and biological fields . They have been explored for their potential as drugs, antioxidants, anti-microbial agents, and more.


Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring (benzamide) attached to a pyridine ring (6-amino-5-chloropyridine). The chlorine atom is positioned at the 5-position of the pyridine ring, and the amino group is at the 6-position. The amide functional group (-CONH₂) is connected to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, benzamides can participate in various transformations. These reactions include amidation, hydrolysis, and substitution reactions. Understanding the reactivity of this compound is crucial for its potential applications .


Physical And Chemical Properties Analysis

  • Stability : Assess stability under various conditions (e.g., temperature, light, pH) .

Safety and Hazards

  • Environmental Impact : Consider potential environmental hazards .

Future Directions

  • Clinical Trials : If promising, proceed to preclinical and clinical trials .

properties

IUPAC Name

4-(6-amino-5-chloropyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-5-9(6-16-11(10)14)7-1-3-8(4-2-7)12(15)17/h1-6H,(H2,14,16)(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEYANFKIBLUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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